3-Chloro-1H-indazole-6-boronic acid
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Overview
Description
3-Chloro-1H-indazole-6-boronic acid is a boronic acid derivative of indazole, a heterocyclic compound. Indazole derivatives are known for their significant biological activities and are used in various fields, including medicinal chemistry and material science. The presence of both chloro and boronic acid functional groups in this compound makes it a versatile intermediate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst . The reaction conditions usually include a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of 3-Chloro-1H-indazole-6-boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve crystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1H-indazole-6-boronic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The indazole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Solvents: Toluene, ethanol, or water, depending on the reaction type.
Major Products Formed
Substituted Indazoles: Formed through substitution reactions.
Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.
Scientific Research Applications
3-Chloro-1H-indazole-6-boronic acid has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities.
Material Science: Employed in the development of advanced materials, such as organic semiconductors and polymers.
Biological Studies: Utilized in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 3-Chloro-1H-indazole-6-boronic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The boronic acid group can form reversible covalent bonds with serine or threonine residues in the enzyme’s active site, leading to inhibition . In material science, the compound’s electronic properties can be exploited to develop materials with specific conductive or semiconductive properties .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1H-indazole-6-boronic acid: Similar structure but with a bromo group instead of a chloro group.
1H-Indazole-6-boronic acid: Lacks the chloro substituent, making it less reactive in certain substitution reactions.
Uniqueness
3-Chloro-1H-indazole-6-boronic acid is unique due to the presence of both chloro and boronic acid functional groups, which provide a combination of reactivity and versatility in chemical synthesis. The chloro group can be easily substituted, while the boronic acid group allows for coupling reactions, making it a valuable intermediate in various synthetic pathways .
Properties
Molecular Formula |
C7H6BClN2O2 |
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Molecular Weight |
196.40 g/mol |
IUPAC Name |
(3-chloro-2H-indazol-6-yl)boronic acid |
InChI |
InChI=1S/C7H6BClN2O2/c9-7-5-2-1-4(8(12)13)3-6(5)10-11-7/h1-3,12-13H,(H,10,11) |
InChI Key |
VTHJCQFPBMACMX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=NNC(=C2C=C1)Cl)(O)O |
Origin of Product |
United States |
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